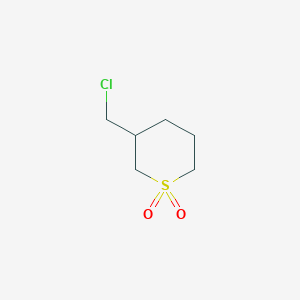
3-(Chloromethyl)-1lambda6-thiane-1,1-dione
Übersicht
Beschreibung
3-(Chloromethyl)-1lambda6-thiane-1,1-dione, also known as CMTD, is a highly reactive organic compound with a variety of applications in organic synthesis. It has been widely studied for its ability to act as a catalyst in the formation of organic compounds, as well as its potential to act as a drug in the treatment of certain diseases. In
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Modification
Research demonstrates the utility of chloro-substituted compounds in the synthesis and functional modification of polymers. For instance, the ring-opening copolymerization of chloro-substituted lactones with l-lactide results in chloro-substituted polylactides. These polymers are further modified through reactions with thiols, showcasing a pathway for creating materials with varied properties (Kalelkar et al., 2016).
Organo-Catalysis in Polymerization
Compounds deriving from glutamic acid, similar in structural modification potential to 3-(Chloromethyl)-1λ⁶-thiane-1,1-dione, have been explored for organo-catalyzed ring-opening polymerization. These studies underline the role of functional groups in influencing polymerization reactivity and polymer properties, which could be relevant for exploring the applications of 3-(Chloromethyl)-1λ⁶-thiane-1,1-dione in polymer science (Thillaye du Boullay et al., 2010).
Material Science and Optoelectronics
Research into low-band-gap copolymers for solar cell applications demonstrates the relevance of specific molecular modifications for achieving desired electronic properties. The development of thieno[3,4-c]pyrrole-4,6-dione-based copolymers for efficient solar cells hints at the potential for compounds like 3-(Chloromethyl)-1λ⁶-thiane-1,1-dione to be utilized in material science, particularly in the design and synthesis of materials with specific electronic characteristics (Zou et al., 2010).
Analytical Chemistry and Sensing
The synthesis and use of chloromethyl-substituted compounds for analytical purposes, such as the development of thiol-reactive luminophores for fluorescence microscopy, illustrate the potential of 3-(Chloromethyl)-1λ⁶-thiane-1,1-dione in analytical chemistry. Such compounds can be engineered to target specific cellular components, like mitochondria, indicating their utility in biological imaging and sensing applications (Amoroso et al., 2008).
Eigenschaften
IUPAC Name |
3-(chloromethyl)thiane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2S/c7-4-6-2-1-3-10(8,9)5-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJVSMPQCSJRTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CS(=O)(=O)C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-1lambda6-thiane-1,1-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Thia-4-azaspiro[5.5]undecane](/img/structure/B1528391.png)


![6-Amino-1,4,8-trioxaspiro[4.5]decane](/img/structure/B1528396.png)
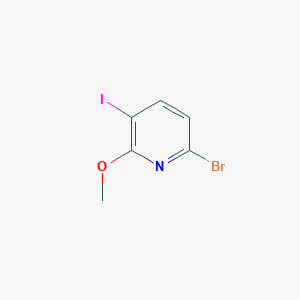
![Boronic acid, B-[5-(cyclohexylmethyl)-2-benzofuranyl]-](/img/structure/B1528399.png)
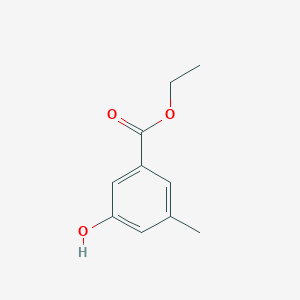

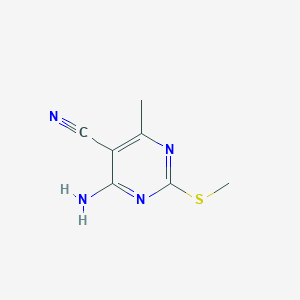


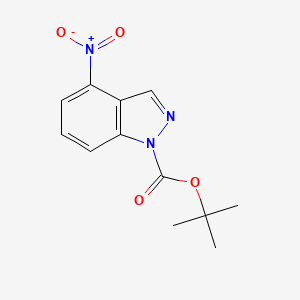
![1-(Tetrahydropyran-4-ylmethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1528412.png)